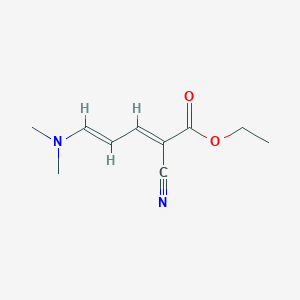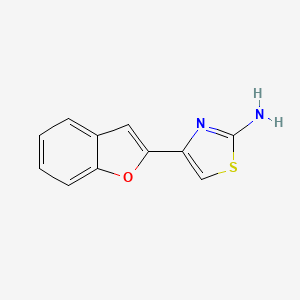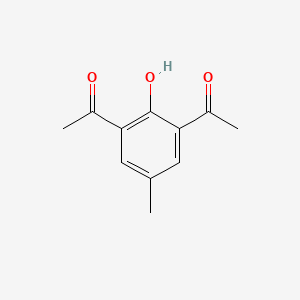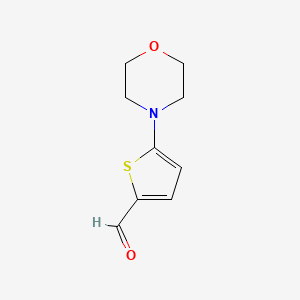
5-Morpholino-2-thiophenecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives, including those with thiophene moieties, has been explored in several studies. One approach to synthesizing trans-2,5-disubstituted morpholine derivatives involves the reaction of enantiopure epoxides with amino alcohols, addressing the challenge of regioselective hydroxyl activation and ring closure for amino alcohol-derived alkyl substituents of different steric demands . Another method reported the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde using a chemo- and regioselective Br/Li exchange reaction, demonstrating a five-step protocol with an overall yield of 33% . Additionally, the synthesis of 2,5-bis(morpholino)-3,4-bis(p-chlorophenyl)thiophene was achieved by reacting -thio-p-chlorobenzoyl thioformmorpholine with trimethyl phosphite in refluxing xylene .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can significantly influence their chemical properties and biological activity. For instance, the crystal structure of 2,5-bis(morpholino)-3,4-bis(p-chlorophenyl)thiophene was determined to be triclinic with specific unit cell constants, revealing that the morpholinyl groups are located at the alpha-position of the thiophene ring, and the p-chlorophenyl groups at the beta-position . This symmetric arrangement of substituents can affect the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that can lead to the formation of novel compounds with potential therapeutic applications. For example, 2-acylamino-5-amino-4-aryl-3-cyanothiophenes were synthesized through reactions involving arylidenecyanothioacetamides, alpha-nitroketones, and cyanothioacetamide, or through a three-component reaction of aromatic aldehydes, alpha-nitroketones, and cyanothioacetamide . These reactions often involve recyclization stages and can yield compounds with anti-inflammatory properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Morpholino-2-thiophenecarbaldehyde and related compounds are influenced by their molecular structures. The presence of morpholino and thiophene rings can confer specific electronic and steric characteristics that are relevant for their biological activity. For instance, the anti-inflammatory activity of various 2-(4-morpholino)-3-aryl-5-substituted thiophenes was evaluated, with some analogs showing significant protection in acute in vivo models of inflammation . These properties are crucial for the development of new pharmaceuticals and are often a focus of medicinal chemistry research.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
5-Morpholino-2-thiophenecarbaldehyde has been utilized in the synthesis of fused pyran derivatives with antimicrobial properties. These derivatives showed significant efficiency against various bacteria and fungi, indicating its potential in developing new antimicrobial agents (Makawana, Mungra, Patel, & Patel, 2011).
Analytical Chemistry Applications
This compound has been used as a fluorescent derivatization reagent for determining primary alkylamines. Its application in high-performance liquid chromatography (HPLC) demonstrates its utility in sensitive and precise analytical chemistry methods (Nakajima, Yamamoto, & Hara, 1990).
Chemical Synthesis Enhancements
In chemical synthesis, morpholino amide intermediates derived from this compound have been shown to react efficiently with organolithium and reducing agents. This facilitates the direct conversion of esters to ketones and aldehydes, streamlining certain synthetic processes (Jeon, Kim, Park, Shin, & An, 2014).
Potential in Anti-inflammatory Drug Development
The compound has also played a role in synthesizing thiophenes with potential anti-inflammatory properties. These synthesized thiophenes have demonstrated protective effects in acute inflammatory models, suggesting its importance in developing new anti-inflammatory drugs (Pillai, Rathod, Xavier, Vasu, Padh, & Sudarsanam, 2004).
Pharmaceutical Research
In pharmaceutical research, derivatives of 5-Morpholino-2-thiophenecarbaldehyde have shown potential in treating diseases. For instance, thiazolidine-2,4-diones derivatives exhibit hypoglycemic and anti-inflammatory activities, highlighting its potential in diabetes and inflammation treatment (Karumanchi, Atmakuri, Mandava, & Rajala, 2019).
Direcciones Futuras
Morpholino compounds, including 5-Morpholino-2-thiophenecarbaldehyde, have shown promise in various fields of research. For instance, Morpholino Thiophenes have been identified as novel Mycobacterium tuberculosis inhibitors, targeting QcrB . This suggests potential future directions in the development of new drugs for treating tuberculosis .
Propiedades
IUPAC Name |
5-morpholin-4-ylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCGENRKAMIZLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(S2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368108 |
Source


|
| Record name | 5-(Morpholin-4-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholino-2-thiophenecarbaldehyde | |
CAS RN |
24372-49-4 |
Source


|
| Record name | 5-(4-Morpholinyl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24372-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Morpholin-4-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

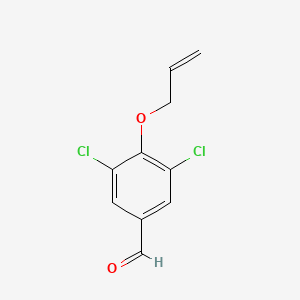



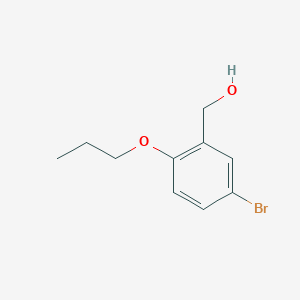
acetate](/img/structure/B1332300.png)

